1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole
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Overview
Description
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, phenylsulfonyl, and pyridinyl groups through a series of substitution and coupling reactions. Key reagents often include chlorinating agents, sulfonyl chlorides, and pyridine derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are designed to ensure consistent quality and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, phenylsulfonyl, and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-3-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-4-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(quinolin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct binding affinities, selectivity, and overall efficacy in various applications.
Biological Activity
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and possible mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C13H9ClN2O2S
- Molecular Weight : 292.73 g/mol
- CAS Number : 1235865-77-6
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The following table summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|---|
Compound A | Staphylococcus aureus | 15.6 | Bactericidal |
Compound B | Escherichia coli | 31.2 | Bacteriostatic |
Compound C | Pseudomonas aeruginosa | 62.5 | Bactericidal |
Compound D | Candida albicans | 106.91 | Fungicidal |
These compounds inhibit bacterial growth by disrupting protein synthesis and nucleic acid production pathways, leading to cell death or growth inhibition .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The following table presents data on cytotoxicity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Caspase activation |
The compound's mechanism involves the activation of caspases, which are crucial for the apoptotic pathway, and the inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and eventual cell lysis.
- Induction of Oxidative Stress : In cancer cells, it may induce oxidative stress, leading to cellular damage and apoptosis.
Case Studies
A notable case study involved the evaluation of a derivative of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 0.007 mg/mL, significantly lower than that of traditional antibiotics .
Additionally, another study highlighted its effectiveness against biofilms formed by Pseudomonas aeruginosa, showing a reduction in biofilm formation by over 55% compared to control groups .
Properties
CAS No. |
88207-54-9 |
---|---|
Molecular Formula |
C19H13ClN2O2S |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole |
InChI |
InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H |
InChI Key |
DPNRORYQAUOIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl |
Origin of Product |
United States |
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